Carbazoquinocin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-heptyl-2-methyl-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C20H23NO2/c1-3-4-5-6-7-10-14-13(2)19(22)20(23)17-15-11-8-9-12-16(15)21-18(14)17/h8-9,11-12,21H,3-7,10H2,1-2H3 |
InChI Key |
XFGOIZUEQXLEAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Synonyms |
carbazoquinocin C |
Origin of Product |
United States |
Discovery and Isolation of Carbazoquinocin C
Historical Context and Initial Reports
The carbazoquinocin family of natural products, including Carbazoquinocin C, was first isolated in 1995 by the research group of Seto. rsc.org These compounds were identified from a microbial source and were noted for their inhibitory activity against lipid peroxidation. rsc.orgresearchgate.net The discovery of carbazole (B46965) alkaloids from microorganisms, in addition to their known presence in plants, expanded the understanding of the natural sources of these compounds. nih.govoup.com Early reports highlighted the unique carbazole-3,4-quinone structure of these alkaloids. toxicology.cz
Natural Sources and Producing Organisms
This compound is a microbial natural product. npatlas.org
Microbial Origin (e.g., Streptomyces violaceus 2448-SVT2)
A primary source for the isolation of this compound is the microorganism Streptomyces violaceus strain 2448-SVT2. rsc.orgresearchgate.nettoxicology.cznpatlas.orgnih.gov Streptomyces species are well-known producers of a diverse range of secondary metabolites, including various alkaloids and antibiotics. The isolation of carbazoquinocins from Streptomyces violaceus 2448-SVT2 in 1995 underscored the potential of this bacterial genus as a source of novel bioactive compounds. rsc.org
Isolation and Purification Methodologies
The isolation and purification of natural products like this compound from microbial cultures typically involve a combination of extraction and chromatographic techniques.
Chromatographic Separation Techniques
Chromatography is a fundamental technique used to separate components of a mixture based on their differential affinities for a stationary phase and a mobile phase. nih.govksu.edu.sa Various chromatographic methods can be employed in the purification of natural products. Silica gel column chromatography is a common technique mentioned in the context of purifying carbazole derivatives and related compounds, often using solvent systems like hexane/ethyl acetate (B1210297) gradients. nih.govpsu.edursc.orgmdpi.com Thin layer chromatography (TLC) is also frequently used for monitoring separation fractions during the purification process. nih.gov
Extraction Procedures
Extraction procedures are the initial step in isolating intracellular or extracellular metabolites from microbial cultures. For microbial exudates and intracellular compounds, organic solvents such as ethyl acetate are commonly used to extract the desired metabolites from the culture broth or mycelium. mdpi.com The crude extract obtained after solvent extraction contains a mixture of compounds that require further purification. psu.edu
Optimization of Natural Production (e.g., OSMAC Method)
Optimizing the production of natural products from microbial sources can be achieved through various strategies, including the One Strain Many Compounds (OSMAC) method. nih.govnih.govfrontiersin.orgmdpi.com The OSMAC approach involves altering culture conditions such as media composition, pH, temperature, aeration, and even the physical support of growth (liquid or solid culture) to induce the expression of silent biosynthetic gene clusters and enhance the production of secondary metabolites. nih.govnih.govmdpi.comnih.gov While specific details regarding the application of the OSMAC method explicitly for optimizing this compound production were not extensively detailed in the provided snippets, the OSMAC approach is a recognized strategy for increasing the diversity and yield of microbial natural products, including carbazoquinocins. mdpi.comdrugdiscoverynews.com Studies on other microbial strains have shown that variations in culture support and media composition can significantly impact the diversity and intensity of produced metabolites. mdpi.com
Structural Elucidation Methodologies for Carbazoquinocin C
Computational Chemistry Approaches in Structure Confirmation
Computational chemistry plays an increasingly vital role in the structural elucidation and confirmation of complex organic molecules, including natural products like Carbazoquinocin C (C₂₀H₂₃NO₂, PubChem CID: 10335508). nih.gov While traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential experimental data, computational approaches offer a powerful complementary tool for validating proposed structures and distinguishing between possible isomers.
One of the most widely applied computational techniques for structure confirmation is the prediction of NMR chemical shifts using quantum mechanical methods, particularly Density Functional Theory (DFT). frontiersin.org By calculating the theoretical NMR parameters for a proposed molecular structure, researchers can compare these predicted values to the experimentally obtained NMR data. frontiersin.org This comparison helps to assess the agreement between the theoretical model and the actual molecule, providing a quantitative measure of confidence in the proposed structure.
The process typically involves generating candidate structures based on spectroscopic data and biosynthetic considerations. For each candidate structure, conformational analysis may be performed to identify low-energy conformers, as NMR shifts are conformation-dependent. researchgate.net DFT calculations are then carried out on these conformers to predict their ¹H and ¹³C NMR chemical shifts. Various computational packages and levels of theory are employed for these calculations.
To evaluate the goodness of fit between calculated and experimental NMR data, statistical methods are utilized. Common metrics include the Mean Absolute Error (MAE) between predicted and experimental shifts. frontiersin.orgresearchgate.net More advanced statistical tools, such as the DP4 probability analysis, compare calculated and experimental data, taking into account the uncertainties in both, to assign a statistical probability to each candidate structure. frontiersin.org A high probability for a particular structure indicates a strong agreement between its predicted NMR data and the experimental observations, thus supporting its confirmation.
While specific detailed research findings on the computational confirmation solely for this compound are not extensively documented in the immediate search results, the application of DFT-based NMR chemical shift prediction is a well-established method in the field of natural product structure elucidation. frontiersin.orgresearchgate.net For instance, computational studies involving DFT calculations have been mentioned in the context of synthesizing carbazoquinocin-C analogs and probing reaction mechanisms, indicating the use of these methods in related research. msu.edu The power of this approach lies in its ability to differentiate between closely related structures, including stereoisomers and regioisomers, which can be challenging using experimental data alone. frontiersin.orgresearchgate.net
Recent advancements in computational chemistry, including the integration of machine learning techniques with quantum NMR calculations, are further enhancing the accuracy and efficiency of NMR chemical shift prediction, making computational confirmation even more accessible and reliable for increasingly complex molecules. frontiersin.orgnih.gov These developments contribute significantly to the confident assignment of structures during the elucidation process.
Biosynthetic Pathways of Carbazoquinocin C
Identification of Biosynthetic Precursors
Studies on the biosynthesis of bacterial carbazoles structurally similar to Carbazoquinocin C, such as carquinostatin A (CQS) and neocarazostatin A (NZS), have revealed key biosynthetic precursors. Tracer experiments and biochemical analyses have indicated that the carbazole (B46965) ring backbone is derived from L-tryptophan, pyruvate (B1213749), and 3-hydroxybutyryl-acyl carrier protein (3-HB-ACP). nih.govmdpi.com Specifically, in the biosynthesis of CQS, L-tryptophan is converted to indole-3-pyruvic acid (IPA) by an aminotransferase. mdpi.com A subsequent reaction involves the formation of a C-C bond between IPA and pyruvate, yielding an α-hydroxy-β-keto acid intermediate. mdpi.com Biochemical analysis of CQS biosynthesis also suggests that 3-HB-CoA can serve as an alternative substrate to 3-HB-ACP. nih.gov
Enzymatic Steps and Catalytic Mechanisms
The formation of the carbazole skeleton in related bacterial carbazoles involves a sequence of enzymatic reactions. Key enzymes identified in the biosynthesis of CQS, which shares a similar carbazole skeleton with this compound, include CqsB1, CqsB2, CqsB3, CqsB6, and CqsB7. mdpi.com
The initial step involves the deamination of L-tryptophan catalyzed by the aminotransferase CqsB7, producing IPA. mdpi.com The C-C bond formation between IPA and pyruvate to yield the α-hydroxy-β-keto acid intermediate is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme CqsB3. mdpi.com
A pivotal step in carbazole synthesis is catalyzed by a ketosynthase III (KAS III)-like enzyme (CqsB1) and a carbazole synthase (CqsB2). mdpi.com Biochemical studies on CQS biosynthesis have shown that precarquinostatin, an intermediate, is synthesized from the α-hydroxy-β-keto acid through sequential alkylation and cyclization reactions catalyzed by CqsB1 and CqsB2, respectively. mdpi.com CqsB2 is described as an unprecedented enzyme responsible for the cyclization of the acyl side chain moiety on an unstable intermediate, leading to the formation of the ortho-quinone-containing A ring of the carbazole intermediate (precarquinostatin). nih.govmdpi.com This cyclization is proposed to involve a deprotonation-initiated mechanism, based on crystal structures and mutagenesis studies of CqsB2. researchgate.net
Enzymes like isopentenyl diphosphate (IPP) isomerase (CqsB8 in CQS biosynthesis) are also involved, functioning as suppliers of dimethylallyl diphosphate (DMAPP) for the prenylation of the carbazole nucleus, a modification present in some carbazole alkaloids including carbazoquinocins. nih.govmdpi.com
While specific catalytic mechanisms for every enzyme in the this compound pathway are not exhaustively detailed in the provided sources, the mechanisms observed in related carbazole biosynthesis highlight the role of enzymes in facilitating C-C bond formation, cyclization, and prenylation through specific catalytic strategies. nih.govmdpi.comresearchgate.net General enzymatic mechanisms can involve proximity and orientation of substrates, stabilization of transition states, acid-base catalysis, covalent catalysis, and metal ion catalysis. khanacademy.orgplos.org
Genetic Basis of Biosynthesis
The genes responsible for the biosynthesis of bacterial carbazole alkaloids are often organized in biosynthetic gene clusters (BGCs) within the producer organism's genome. nih.govnih.govplos.org
Gene Cluster Identification
Bioinformatics analysis has revealed that putative biosynthetic gene clusters containing homologs of genes involved in CQS biosynthesis (CqsB1, CqsB2, and CqsB3) are conserved in the genomes of certain bacteria, including Streptomyces cattleya and Sorangium cellulosum. nih.gov The identification of the complete gene cluster responsible for CQS biosynthesis in Streptomyces exfoliatus was achieved through heterologous production and gene deletion analysis. researchgate.net This cluster contains the genes encoding the enzymes CqsB1-7, which are responsible for the total biosynthetic pathway of CQS. mdpi.comresearchgate.net The presence of similar conserved gene clusters in other bacteria suggests a common genetic basis for the biosynthesis of this class of carbazole alkaloids, including carbazoquinocins. nih.gov
Functional Characterization of Biosynthetic Enzymes (e.g., Carbazole Synthase)
Functional characterization of the enzymes encoded by the genes within these BGCs is essential to understand their specific roles in the biosynthetic pathway. This is typically achieved through techniques such as heterologous expression of candidate genes in microbial hosts (like E. coli or S. cerevisiae) followed by enzyme activity assays and in vitro biochemical analysis. mdpi.commdpi.comfrontiersin.org
The carbazole synthase CqsB2, a key enzyme in the formation of the carbazole nucleus in CQS biosynthesis, has been functionally characterized. mdpi.com Studies involving reconstitution of CqsB1 and CqsB2 have demonstrated their roles in the decarboxylative condensation of an α-hydroxyl-β-keto acid intermediate with 3-hydroxybutyryl-ACP, followed by CqsB2-catalyzed oxidative cyclization. researchgate.net Detailed mechanisms for the CqsB2-catalyzed cyclization have been proposed based on structural and mutagenesis studies. researchgate.net
Other enzymes like the aminotransferase CqsB7 and the ThDP-dependent enzyme CqsB3 have also been biochemically characterized for their roles in the initial steps of CQS biosynthesis. mdpi.com The functional characterization of IPP isomerases like CqsB8 has confirmed their role in providing DMAPP for prenylation. nih.govmdpi.com
While specific characterization studies solely focused on the enzymes of this compound biosynthesis are not explicitly detailed in the provided results, the extensive research on the closely related CQS biosynthesis provides a strong framework for understanding the likely functions of homologous enzymes in the this compound pathway.
Total Synthesis and Synthetic Methodologies for Carbazoquinocin C
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic analysis of Carbazoquinocin C primarily focuses on the construction of the core carbazole-3,4-quinone framework. A key strategic disconnection involves the late-stage formation of the o-quinone moiety, which simplifies the target to a 3-hydroxy- or 3,4-dioxygenated carbazole (B46965) precursor. The central challenge then becomes the efficient assembly of this substituted carbazole core.
One prominent retrosynthetic approach, developed by Baire and coworkers, disconnects the carbazole ring through a Brønsted acid-catalyzed intramolecular benzannulation. wikipedia.orgacs.org This strategy envisions the carbazole skeleton arising from an indole-appended propargylic alcohol. This disconnection simplifies the complex tricyclic system into more readily available indole (B1671886) and side-chain precursors. The aliphatic side chain at the C1 position is typically installed prior to the key cyclization step, often via a Wittig olefination followed by hydrogenation, to introduce the requisite carbon framework. acs.org The final oxidation of a 3-hydroxycarbazole intermediate furnishes the target carbazoquinone. wikipedia.org
An alternative strategy, reported by Wulff and coworkers, also targets a late-stage oxidation to form the quinone. nih.gov Their retrosynthetic plan disconnects the carbazole at the C4-C4a and C4b-C5 bonds of the newly formed aromatic ring. This leads to a 3-(2-vinyl)indolylcarbene complex as the key precursor. This approach leverages the power of Fischer carbene chemistry to construct the carbazole core in a single, photo-induced step.
These distinct retrosynthetic strategies highlight different approaches to forming the central carbazole nucleus, which is the cornerstone of any synthetic effort toward this compound.
| Retrosynthetic Strategy | Key Disconnection | Key Precursor | Reference |
| Brønsted Acid-Catalyzed Benzannulation | C4a-C9a and C5-C5a bonds (Intramolecular Benzannulation) | Indole-appended Z-enoate propargylic alcohol | wikipedia.orgacs.org |
| o-Benzannulation of Fischer Carbene | C4-C4a and C4b-C5 bonds (Benzannulation) | 3-(2-vinyl)indolylcarbene complex | nih.gov |
Key Synthetic Challenges and Innovative Solutions
The synthesis of this compound presents several challenges, including the construction of the substituted carbazole core, the introduction of the correct oxidation pattern, and the control of regioselectivity. Chemists have devised several innovative solutions to address these issues.
A unique approach to the carbazole core of this compound involves the photoinduced o-benzannulation of an indolyl-substituted Fischer carbene complex. nih.gov This methodology provides a direct route to 3,4-dioxygenated carbazole derivatives. The synthesis begins with the preparation of a 3-(2-vinyl)indolylcarbene complex. Upon photolysis, this complex undergoes a benzannulation reaction where the vinyl group and the carbene ligand combine to form a new six-membered ring fused to the indole, directly yielding the carbazole framework with the required oxygenation pattern at the C3 and C4 positions. This reaction is highly efficient and provides a novel entry into the carbazole-3,4-quinone class of alkaloids. nih.gov
While not yet reported in a completed total synthesis of this compound itself, palladium-catalyzed cyclizations represent a powerful and versatile strategy for the construction of the carbazole skeleton. These methods are highly relevant for the synthesis of related natural products and could offer an alternative approach to this compound. Common strategies include the intramolecular Heck reaction and C-H amination reactions. wikipedia.orgnih.govnih.gov
For instance, an intramolecular palladium-catalyzed C-H amination of an N-substituted 2-aminobiphenyl (B1664054) derivative can forge the central pyrrole (B145914) ring of the carbazole. dntb.gov.ua Another approach involves a palladium-catalyzed cross-coupling of an o-iodoaniline with a silylaryl triflate, followed by an in situ palladium-catalyzed cyclization to form the carbazole. nih.gov These methods are known for their high efficiency and functional group tolerance, making them attractive for the synthesis of complex carbazole alkaloids.
| Palladium-Catalyzed Method | Description | Potential Application | Reference |
| Intramolecular Heck Reaction | Coupling of an aryl halide with an alkene in the same molecule to form a new ring. | Formation of the central pyrrole ring. | wikipedia.org |
| C-H Amination | Intramolecular cyclization of an N-aryl aniline (B41778) derivative via C-H activation. | Direct formation of the carbazole core from a biaryl precursor. | nih.govdntb.gov.ua |
| Cross-Coupling/Cyclization | Sequential coupling and cyclization of aniline and aryl halide derivatives. | Convergent synthesis of the carbazole framework. | nih.gov |
A highly effective method for constructing the carbazole framework in the synthesis of this compound and its analogues is the Brønsted acid-catalyzed intramolecular benzannulation of indole-appended propargylic alcohols. wikipedia.orgacs.org In this key step, a C3-tethered indole substrate containing a propargylic alcohol is treated with a Brønsted acid, such as p-toluenesulfonic acid (PTSA). This promotes a cyclization cascade that results in the formation of the fully aromatic carbazole ring system. This reaction is notable for its operational simplicity and efficiency in building the complex tricyclic core from a relatively simple acyclic precursor. wikipedia.orgacs.org This strategy has been successfully applied to the total synthesis of N-Me-carbazoquinocin C and other members of the carbazoquinocin family. wikipedia.org
The Wittig olefination is a crucial tool for carbon-carbon bond formation and has been employed in the synthesis of this compound to construct the aliphatic side chain at the C1 position. acs.org In the synthesis reported by Baire and coworkers, a carbazole-butyraldehyde intermediate is reacted with a phosphorous ylide generated in situ. This reaction stereoselectively forms an olefin, extending the carbon chain to the required length. Subsequent hydrogenation of the newly formed double bond yields the saturated alkyl side chain present in the natural product. acs.org This two-step sequence provides a reliable method for installing the isoheptyl group of this compound.
The final step in several syntheses of this compound is the oxidation of a 3-hydroxycarbazole precursor to the corresponding carbazole-3,4-quinone. wikipedia.orgnih.gov A mild and efficient reagent for this transformation is (PhSeO)₂O, generated from benzeneseleninic anhydride. wikipedia.org Treatment of the 3-hydroxycarbazole with this selenium-based oxidant in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures leads to the clean formation of the o-quinone moiety. This step is critical as it introduces the defining structural feature of the carbazoquinocin family of natural products. wikipedia.org
Stereoselective and Asymmetric Synthesis Approaches
While this compound is an achiral molecule, the principles of stereoselective and asymmetric synthesis are crucial in the broader context of carbazole alkaloid synthesis. These methodologies are primarily concerned with controlling the three-dimensional arrangement of atoms, which becomes critical when synthesizing chiral derivatives or complex natural products containing stereocenters. In the synthesis of carbazole frameworks, stereoselectivity often refers to the precise control of regioselectivity, dictating the specific placement of substituents on the aromatic core. This control is paramount for accessing structurally complex and biologically active carbazole alkaloids. researchgate.netoregonstate.eduacs.org
The development of catalytic asymmetric methods for constructing the carbazole nucleus or for its subsequent functionalization is an active area of research. These strategies often employ chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, asymmetric synthesis of C-N axially chiral carbazoles has been achieved through an intramolecular Buchwald-Hartwig amination, utilizing an axial-to-axial chirality transfer with high enantiospecificity. rsc.orguni-duesseldorf.de While not directly applied to this compound itself, such methods are indicative of the sophisticated techniques available for creating chiral carbazole-containing molecules.
Furthermore, enantioselective catalytic reactions, such as the [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes, have been developed for the asymmetric synthesis of tetrahydrocarbazoles, which are common precursors to more complex carbazole alkaloids. nih.gov These reactions utilize chiral Lewis acids to furnish optically active products in high yields and with excellent enantioselectivity. nih.gov Similarly, organocatalytic cascade reactions have been employed to produce chiral spirooxindole γ-lactams, demonstrating the power of stereoselective synthesis in constructing complex heterocyclic systems related to carbazoles. rsc.org
The following table summarizes some of the key stereoselective and asymmetric strategies relevant to the synthesis of carbazole derivatives.
| Methodology | Key Reaction | Catalyst/Reagent | Key Feature | Reference |
| Axial-to-Axial Chirality Transfer | Intramolecular Buchwald-Hartwig Amination | Palladium catalyst | Synthesis of C-N axially chiral carbazoles | rsc.orguni-duesseldorf.de |
| Enantioselective [3+3] Annulation | Reaction of 2-alkynyl indoles and donor-acceptor cyclopropanes | Chiral Lewis acids (e.g., Cu(SbF₆)₂/L1) | Asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles | nih.gov |
| Amino-palladation/Desymmetrizing Nitrile Addition | Cascade reaction of alkyne-tethered malononitriles | Pd(II) catalyst | Construction of α-quaternary carbazolones with high enantioselectivity | nih.gov |
| Organocatalytic Cascade Reaction | Michael/hemiaminalization of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one | Secondary amine catalyst | Stereoselective synthesis of trifluoroethyl 3,2'-spirooxindole γ-lactam | rsc.org |
These examples underscore the importance of stereocontrol in the synthesis of complex heterocyclic molecules. While this compound lacks stereocenters, the application of these advanced stereoselective strategies would be essential for the synthesis of its chiral analogues or more intricate members of the carbazole alkaloid family.
Development of Novel Synthetic Routes
The pursuit of more efficient and elegant synthetic pathways to this compound has led to the development of several novel routes. These strategies often introduce innovative bond-forming methodologies to construct the core carbazole-3,4-quinone structure.
One of the most notable and unique approaches is the total synthesis of this compound via a photoinduced o-benzannulation of a Fischer carbene complex. msu.edunih.gov This method provides a direct route to carbazole derivatives with oxygenation at the 3- and 4-positions. msu.edunih.gov The key step involves the photochemical reaction of a 3-(2-vinyl)indolylcarbene complex, which, upon irradiation, undergoes a coupling of a carbon monoxide ligand and the carbene ligand to form a ketene. This intermediate then participates in a cyclization to construct the carbazole framework. msu.edu A final oxidation step yields this compound. An important aspect of this synthesis was the development of a mild oxidation protocol for the hydroquinone (B1673460) precursor using sodium meta-periodate, which provided the final product in high yield without the need for chromatographic purification. msu.edu
Another significant advancement is the development of an acid-catalyzed intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols. nih.gov This strategy has been successfully applied to the unified total synthesis of N-Me-carbazoquinocin C and other related carbazole alkaloids. researchgate.net The core carbazole structure is constructed through a cascade reaction that is initiated by the acid-catalyzed formation of a vinyl cation, which then undergoes an intramolecular cyclization onto the indole ring.
A comparison of these two novel synthetic routes is presented in the table below.
| Synthetic Route | Key Reaction | Starting Materials | Key Features | Reference |
| Photoinduced o-Benzannulation | Photoinduced coupling of a carbon monoxide ligand and a carbene ligand in a Fischer carbene complex | Indole-2-carboxylic acid | Direct route to 3,4-oxygenated carbazoles; mild final oxidation step | msu.edunih.gov |
| Acid-Catalyzed Intramolecular Benzannulation | Acid-catalyzed cyclization of indole-appended Z-enoate propargylic alcohols | N-Me-indole | Unified approach for the synthesis of several carbazoquinocin analogues; efficient construction of the carbazole framework | nih.gov |
These novel synthetic routes not only provide efficient access to this compound and its derivatives but also showcase the power of modern synthetic organic chemistry in developing creative solutions for the construction of complex natural products.
Synthesis of Structurally Simplified Analogues and Scaffolds
The synthesis of structurally simplified analogues and scaffolds of this compound is a key strategy for investigating the structure-activity relationships (SAR) of this class of compounds and for developing new therapeutic agents. By systematically modifying the core structure, researchers can identify the key chemical features responsible for its biological activity.
One area of focus has been the synthesis of analogues with different substitution patterns on the carbazole ring. For example, a convenient synthesis of various carbazole-1,4-quinones substituted at the 5-, 6-, 7-, and/or 8-positions has been reported. nih.gov This was achieved using a tandem ring-closing metathesis and dehydrogenation reaction sequence. The evaluation of these analogues for their antiproliferative activity against cancer cell lines revealed that a 6-nitro substituted carbazole-1,4-quinone exhibited potent activity. nih.gov
Another approach to creating analogues is through the modification of the nitrogen atom of the carbazole ring. An integrated synthesis of N-Me-analogues of five members of the carbazoquinocin family (A, B, D-F) has been developed. nih.gov This work provides a unified strategy to access these important derivatives, allowing for the exploration of the role of the N-methyl group in the biological activity of these compounds.
The development of regioselective methods for the synthesis of substituted carbazoles is fundamental to the creation of a diverse library of analogues. oregonstate.eduacs.org For instance, a method for constructing substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines allows for complete control of the regiochemistry of substitution. oregonstate.eduacs.org This level of control is essential for systematically probing the effects of substituent placement on the biological properties of the carbazole-quinone scaffold.
The following table provides examples of synthesized analogues and scaffolds of this compound.
| Analogue/Scaffold Type | Synthetic Strategy | Purpose of Synthesis | Reference |
| Substituted Carbazole-1,4-quinones | Tandem ring-closing metathesis and dehydrogenation | Structure-activity relationship studies; discovery of new antiproliferative agents | nih.gov |
| N-Me-Carbazoquinocins | Acid-catalyzed intramolecular benzannulation | Investigation of the role of N-alkylation on biological activity | nih.gov |
| Regioselectively Substituted Carbazoles | Reaction of 3-triflato-2-pyrones and alkynyl anilines | Creation of a diverse library of analogues for biological screening | oregonstate.eduacs.org |
The synthesis of these and other structurally simplified analogues and scaffolds will continue to be a vital component of the research into the medicinal potential of this compound and related carbazole alkaloids.
Chemical Modification and Derivatization Strategies for Carbazoquinocin C
Semi-Synthesis and Late-Stage Functionalization
Semi-synthesis and late-stage functionalization (LSF) offer powerful approaches to modify complex molecules like Carbazoquinocin C without undertaking a complete de novo synthesis for every analog nih.govbeilstein-journals.orgspringernature.com. LSF allows for the diversification of biologically active molecules at advanced stages of synthesis, providing an efficient route to explore chemical space and generate analogs for structure-activity relationship (SAR) studies springernature.comrsc.org. While the provided search results discuss the total synthesis of this compound and related carbazoles researchgate.netresearchgate.netresearchgate.netmsu.edunih.govcore.ac.uk, specific examples of semi-synthesis or late-stage functionalization applied directly to isolated this compound are not explicitly detailed within the search snippets. However, the development of efficient synthetic routes to the carbazole (B46965) core and functionalized carbazoles lays the groundwork for potential semi-synthetic approaches. For instance, methods involving palladium-catalyzed oxidative cyclization of anilino-1,4-benzoquinones have been developed for the synthesis of the carbazole-1,4-quinone core, a key feature of this compound researchgate.netresearchgate.net. Such modular approaches could potentially be adapted for the late-stage modification of pre-synthesized carbazoquinone scaffolds.
Regioselective and Stereoselective Chemical Transformations
Achieving regioselectivity and stereoselectivity is paramount in the synthesis and modification of complex natural products like this compound to ensure the formation of desired isomers and maintain biological activity connectedpapers.comresearchgate.net. Several synthetic strategies for constructing the carbazole framework of this compound and its derivatives emphasize controlled formation of chemical bonds. For example, the photoinduced o-benzannulation of 3-(2-vinyl)indolylcarbene complexes has been shown to provide a direct and efficient route to carbazole derivatives oxygenated at the 3- and 4-positions, demonstrating regiocontrol in the formation of the carbazole core researchgate.netmsu.edunih.gov. Palladium-mediated cyclization reactions have also been recognized for their utility in achieving both regio- and stereoselective syntheses of carbocyclic and heterocyclic compounds researchgate.net. The development of acid-catalyzed intramolecular benzannulation of indoles has been reported for the regioselective synthesis of functionalized carbazoles researchgate.net. Another approach involves the regioselective electrophilic bromination of carbazole derivatives using N-bromosuccinimide (NBS) nih.gov. These examples highlight the ongoing efforts to develop controlled chemical transformations for the precise modification of the carbazole scaffold.
Creation of Structurally Diverse Libraries
Creating libraries of structurally diverse compounds based on the this compound scaffold is a key strategy in drug discovery and chemical biology to explore a wider range of chemical space and identify analogs with improved properties selectscience.netmdpi.comnih.govrsc.org. Divergent synthetic strategies, such as complexity-to-diversity (Ctd) and biomimetic approaches, are employed to generate libraries of natural product-like compounds with diverse structures mdpi.com. While no specific libraries derived directly from this compound are detailed in the search results, the reported synthetic methods for functionalized carbazoles provide a basis for generating such libraries. For instance, the synthesis of a variety of carbazoles with different substitution patterns has been achieved through DBU-assisted sequences involving copper- and palladium-catalyzed coupling reactions researchgate.net. Formal [4+2] benzannulation reactions also offer a route to structurally diverse carbazoles researchgate.net. The ability to introduce various substituents and modify different positions of the carbazole core through regioselective transformations is fundamental to building diverse libraries.
Mechanistic Investigations of Carbazoquinocin C S Biological Activities
Identification of Molecular Targets
Identifying the molecular targets of Carbazoquinocin C is crucial for understanding its mechanism of action. Research has explored its interactions with proteins and nucleic acids, as well as its effects on enzyme activity.
Protein-Ligand Interaction Studies
While direct protein-ligand interaction studies specifically detailing this compound binding to target proteins are not extensively described in the provided search results, the broader context of carbazole (B46965) alkaloids suggests potential interactions with various cellular components, including enzymes and potentially DNA-interacting proteins. mostwiedzy.plmdpi.com Some carbazole derivatives have been investigated for their ability to inhibit tyrosine protein kinases and DNA topoisomerases. mostwiedzy.pl
Nucleic Acid Binding Characterization (e.g., DNA damage)
Studies on structural variants of this compound have indicated that some of these compounds can inhibit significant oxidative damage of cellular DNA at nanomolar concentrations. researchgate.netacs.org This suggests a protective effect on DNA, potentially through their antioxidant properties or by interfering with processes that lead to DNA damage. While direct binding of this compound to nucleic acids like DNA is not explicitly detailed, the observed inhibition of DNA damage implies an interaction that mitigates oxidative insults to DNA. researchgate.netacs.org
Enzyme Inhibition Kinetics (e.g., lipid peroxidation inhibition)
This compound is recognized as a potent inhibitor of lipid peroxidation. researchgate.netmsu.eduresearchgate.netresearchgate.netrsc.orgjst.go.jp Lipid peroxidation is a process involving the oxidative degradation of lipids, which can lead to cellular damage. The ability of this compound to inhibit this process is a key aspect of its biological activity and likely contributes to its potential as a cell-protecting agent. researchgate.netmsu.eduresearchgate.netresearchgate.netrsc.orgjst.go.jpmsu.edu
Some carbazole derivatives, including carbazomycins B and C, have been identified as inhibitors of 5-lipoxygenase, an enzyme involved in the metabolism of fatty acids and the production of inflammatory mediators. researchgate.netoup.comoup.com While the direct enzyme inhibition kinetics for this compound against specific enzymes other than those involved in lipid peroxidation are not detailed in the provided results, its structural similarity to other enzyme-inhibiting carbazoles suggests potential for broader enzymatic interactions. researchgate.netoup.comoup.com
Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)
Carbazole alkaloids, as a class of compounds, have been shown to modulate various cellular pathways, including those regulating the cell cycle and apoptosis. mostwiedzy.plnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.govfrontiersin.org While specific detailed studies on this compound's direct impact on these pathways are limited in the provided context, the activities observed for related carbazoles offer insights into potential mechanisms.
Signaling Cascade Interventions
Research on other carbazole derivatives has demonstrated interventions in signaling cascades. For instance, some carbazole alkaloids can influence pathways related to cell cycle progression and apoptosis induction. mostwiedzy.plnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.govfrontiersin.org Studies on Clauszoline-I, another carbazole alkaloid, showed that it induced cell cycle arrest by inhibiting the phosphorylation of PKCδ, suggesting an intervention in protein kinase signaling. nih.gov Additionally, some compounds have been found to inhibit the PI3K signaling pathway. researchgate.net
Gene Expression Regulation (e.g., c-KIT gene expression)
While direct evidence for this compound regulating specific gene expression, such as c-KIT, is not present in the provided search results, studies on other compounds, including some influencing cell cycle arrest, have examined changes in gene and protein levels to understand their mechanisms. researchgate.netnih.gov For example, the expression of c-Myc has been shown to be regulated by cell-substrate adhesion, impacting cell cycle progression. nih.gov The induction of p21, a cell cycle inhibitor, has also been observed with other compounds, leading to cell cycle arrest. researchgate.netmdpi.com Further research would be needed to determine if this compound directly influences gene expression or specific signaling pathways like those involving c-KIT.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in biological activity. For this compound and related carbazole derivatives, SAR has been explored in the context of their biological activities, such as lipid peroxidation inhibition and anti-inflammatory effects. researchgate.netresearchgate.netscirp.org
While detailed SAR data specifically for this compound is not extensively provided in the search results, the synthesis of various carbazole derivatives and analogues of related compounds underscores the interest in understanding which structural features are essential for their observed activities. researchgate.netjst.go.jpnih.gov For example, the synthesis of N-Me-analogues of other carbazoquinocins (A, B, and D–F) indicates an effort to explore how modifications to the nitrogen atom and alkyl side chains impact their properties. researchgate.netnih.gov
SAR studies often involve synthesizing a series of compounds with systematic structural variations and evaluating their biological activity to identify key pharmacophores and structural requirements for optimal potency. slideshare.netnih.gov
Rational Design of Analogues for Mechanistic Probing
Rational design of analogues involves using existing knowledge about a compound's structure and activity to design and synthesize new molecules with specific modifications. These analogues are created to probe the role of particular functional groups or structural features in the compound's mechanism of action and to potentially improve its properties. nih.govresearchgate.net
For this compound, the synthesis of analogues and related carbazole derivatives is a relevant area. The development of synthetic methods for carbazole compounds, including this compound and its analogues, facilitates the creation of libraries of related structures for biological evaluation. jst.go.jpresearchgate.netmsu.edu The integrated synthesis of N-Me-analogues of other carbazoquinocins (A, B, and D–F) exemplifies the rational design approach to explore the impact of N-methylation on the activity of this class of compounds. researchgate.netnih.gov
Rational design is guided by SAR information, aiming to create analogues that can help elucidate how the parent compound interacts with its biological targets or pathways. By systematically altering parts of the this compound structure, researchers can investigate how these changes affect its lipid peroxidation inhibitory activity or other potential biological effects.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to develop mathematical models correlating the biological activity of compounds with their physicochemical properties or structural descriptors. youtube.comnih.gov QSAR models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity. nih.govresearchgate.netrsc.org
While a specific QSAR analysis for this compound is not detailed in the provided results, QSAR studies have been applied to other classes of compounds to understand their structure-activity relationships. For instance, a QSAR model was developed using multiple linear regression to predict the inhibition of the CXCR3 receptor by diazepane ureas, identifying key physicochemical descriptors influencing activity. nih.gov Another study utilized comparative molecular field analysis (CoMFA), a 3D-QSAR method, to analyze the SAR of flavonoid derivatives. researchgate.net
Applying QSAR methods to this compound and its analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds with known biological activity. These descriptors would then be correlated with the activity data using statistical methods to build a predictive model. Such a model could help identify the specific structural and physicochemical features that contribute most significantly to this compound's lipid peroxidation inhibitory activity or other biological effects, guiding the design of more potent or selective analogues.
Preclinical Biological and Pharmacological Profiling of Carbazoquinocin C
Antimicrobial Activities
Carbazole (B46965) derivatives, in general, have demonstrated a range of antimicrobial activities, including effects against bacteria and fungi. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Carbazoquinocin C, as a member of this class, has been studied for its efficacy against various pathogens.
In vitro Efficacy Against Pathogen Panels
Studies have evaluated the in vitro efficacy of this compound and related carbazole compounds against panels of pathogens, including Gram-negative bacteria like E. coli, as well as C. albicans and S. aureus. nih.govnih.govnih.govmdpi.comnih.govmedsci.org For instance, some carbazole derivatives have shown significant antibacterial activity against S. aureus and E. coli with varying degrees of potency. nih.govnih.gov Antifungal activity against C. albicans has also been observed for certain carbazole compounds. nih.govnih.govresearchgate.netmdpi.comnih.govmedsci.orgmdpi.comnih.govfrontiersin.orgresearchgate.net While direct specific data for this compound against M. tuberculosis was not prominently found in the search results, other carbazole derivatives have shown antituberculosis activity, suggesting a potential area for investigation. researchgate.netresearchgate.netresearchgate.netacs.orgacs.orgnih.gov
Data from studies on carbazole derivatives highlight their inhibitory effects on various microbial strains. For example, some derivatives have shown minimum inhibitory concentrations (MICs) in the microgram per milliliter range against S. aureus and E. coli. nih.govnih.gov
| Pathogen Strain | Carbazole Derivative | In vitro Activity | Reference |
| C. albicans | Compound 25 (a carbazole derivative) | Strong inhibition (13.2 ± 0.1 mm zone of inhibition) | nih.gov |
| S. aureus | Compound 25 (a carbazole derivative) | Strong inhibition (15.3 ± 0.1 mm zone of inhibition) | nih.gov |
| S. aureus | Compounds 18a-b (carbazole derivatives) | MIC value of 50 µg/mL | nih.gov |
| B. subtilis | Compound 11d (a carbazole derivative) | Stronger antibacterial activity (1.9 µg/mL) compared to amikacin | nih.gov |
| S. aureus | Compounds 3a, 3b, 4a, 4b, 5a-f (carbazole derivatives of ursolic acid) | Significant antibacterial activity (MIC values of 3.9-15.6 μg/ml) | nih.gov |
| E. coli | Compound 4a (a 6-chloro-9H-carbazol derivative) | Best activity against E. coli | mdpi.com |
| C. albicans | Compound 5c (a 6-chloro-9H-carbazol derivative) | Potentially antifungal agent | mdpi.com |
| S. aureus | Carbazole derivatives 2, 4, 8 | Inhibition of growth by over 60% at 16 µg/mL | nih.gov |
| S. aureus | Compounds 2–5, 7–10 (4-[4-(benzylamino)butoxy]-9H-carbazole derivatives) | MIC value of 32 µg/mL | nih.gov |
| E. coli | Compounds 3, 8 (4-[4-(benzylamino)butoxy]-9H-carbazole derivatives) | Greater-than-40% reduction in bacterial growth at 64 µg/mL | nih.gov |
| C. albicans | Compounds 2, 7 (4-[4-(benzylamino)butoxy]-9H-carbazole derivatives) | Over-60% inhibition of fungal growth at 64 µg/mL | nih.gov |
| A. flavus | Compounds 1, 4 (4-[4-(benzylamino)butoxy]-9H-carbazole derivatives) | Over-60% inhibition of fungal growth at 64 µg/mL | nih.gov |
| E. coli | Murrayaquinone A (a carbazoloquinone derivative) | High activity | researchgate.net |
| S. aureus | Murrayaquinone A (a carbazoloquinone derivative) | High activity, more active than against E. coli | researchgate.net |
Mechanism-based Resistance Studies
Information specifically on mechanism-based resistance studies for this compound was not detailed in the provided search results. However, the broader context of antimicrobial research on carbazole derivatives suggests that understanding resistance mechanisms would be a crucial aspect of their development. Some studies on other antimicrobial agents in the context of E. coli, S. aureus, and C. albicans mention investigating mechanisms of resistance, such as efflux pumps or target modifications, which could be relevant to future studies on this compound. nih.govmdpi.com
Antineoplastic and Cytotoxic Activities
Carbazole alkaloids, including this compound, have been recognized for their potential antineoplastic and cytotoxic properties. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.netonelook.comscirp.orgresearchgate.netresearchgate.netnih.govnih.govscirp.orgmdpi.communi.cznih.govresearchgate.netmdpi.comnih.gov
Cell Line Susceptibility Profiling
This compound and other carbazole derivatives have been evaluated for their cytotoxic activity against a variety of cancer cell lines. researchgate.netnih.govscirp.orgmdpi.comresearchgate.netmdpi.comnih.gov While direct, comprehensive susceptibility profiling of this compound across a broad panel of cell lines like HeLa, Jurkat T, SMMC-7721, HepG2, and MDA-MB-231 was not explicitly detailed for the compound itself in the search results, studies on related carbazole structures provide relevant insights.
For instance, some carbazole derivatives have shown cytotoxicity against HeLa cells. mdpi.comnih.govmdpi.com Cytotoxic activity against HepG2 and SMMC-7721 hepatocellular carcinoma cell lines has also been reported for other carbazole derivatives. nih.govmdpi.commdpi.com Studies on carbazole alkaloids have indicated activity against leukemia cell lines such as HL-60 and CEM-SS. nih.govscirp.org Certain carbazole compounds have also demonstrated activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. acs.orgmdpi.comnih.gov
The susceptibility of different cell lines varies depending on the specific carbazole structure. Some compounds show broad-spectrum activity, while others exhibit selectivity towards certain cancer types. researchgate.netmdpi.com
| Cell Line | Carbazole Compound | In vitro Activity (e.g., IC50) | Reference |
| HeLa | Excavatine A (a carbazole alkaloid) | IC50 = 1.91 μg/ml | nih.gov |
| A549 | Excavatine A (a carbazole alkaloid) | IC50 = 5.25 μg/ml | nih.gov |
| SMMC-7721 | Compound 5e (a carbazole derivative of ursolic acid) | IC50 = 1.08 ± 0.22 μM | nih.gov |
| HepG2 | Compound 5e (a carbazole derivative of ursolic acid) | IC50 = 1.26 ± 0.17 μM | nih.gov |
| HepG2 | Clausarin (a carbazole alkaloid) | Highest cytotoxicity | mdpi.com |
| HepG2 | 7-Methoxymukonal (a carbazole alkaloid) | Less cytotoxicity | mdpi.com |
| HepG2 | 7-Methoxyheptaphylline (a carbazole alkaloid) | Less cytotoxicity | mdpi.com |
| HL-60 | Mahanine (a carbazole alkaloid) | Significant cytotoxicity | nih.gov |
| HL-60 | Pyrayafoline-D (a carbazole alkaloid) | Significant cytotoxicity | nih.gov |
| HL-60 | Murrafoline-I (a carbazole alkaloid) | Significant cytotoxicity | nih.gov |
| CEM-SS | Mahanimbine (a carbazole alkaloid) | Significant cytotoxic activity (IC50 3mg/mL) | scirp.org |
| CEM-SS | Mahanine (a carbazole alkaloid) | Significant cytotoxic activity (IC50 3mg/mL) | scirp.org |
| CEM-SS | Murrayafoline-A (a carbazole alkaloid) | Significant cytotoxic activity (IC50 3mg/mL) | scirp.org |
| OCI-AML2 (xenograft model) | Compound 16 (a carbazole aminoalcohol) | Broad-spectrum antitumor activities (IC50s at 1.5 – 7.9 μΜ) | researchgate.net |
| MCF-7 | BA-TPQ (a carbazole alkaloid) | Inhibited cell growth | acs.org |
| MDA-MB-468 | BA-TPQ (a carbazole alkaloid) | Inhibited cell growth | acs.org |
In vitro Apoptosis and Cell Cycle Modulation
Several studies have demonstrated that carbazole derivatives can induce apoptosis and modulate the cell cycle in cancer cells. acs.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.com For example, certain carbazole alkaloids have been shown to induce apoptosis in human leukemia cells through the activation of caspase-9 and caspase-3 pathways, involving mitochondrial dysfunction. nih.gov Fluorescence microscopy has revealed increased percentages of apoptotic cells with fragmented nuclei and condensed chromatin upon treatment with these alkaloids. nih.gov
Carbazolequinone derivatives have also been shown to induce caspase-dependent cell death in transformed cells. nih.gov Studies have indicated that some carbazole compounds can cause cell cycle arrest, such as in the M-phase, and induce apoptosis by increasing the expression of p53 and promoting bcl-2 phosphorylation. acs.org Other mechanisms of apoptosis induction by carbazole derivatives include the disruption of mitochondrial membrane potential and increased ROS generation. mdpi.com
The induction of apoptosis by carbazole derivatives is often concentration and time-dependent. mdpi.com
In vivo Efficacy in Xenograft or Syngeneic Animal Models
For instance, a carbazole derivative (compound 16) showed moderate antitumor activity in vivo and inhibited tumor growth in an OCI-AML2 xenograft model with a TGI (Tumor Growth Inhibition) of 43%. researchgate.net Another study reported that a mahanine-enriched fraction from Murraya koenigii, containing carbazole alkaloids, exhibited reduced tumor mass in ovarian and lung cancer xenograft mice. semanticscholar.org Carbazole derivatives have also shown in vivo efficacy in xenograft models of breast cancer. acs.orgnih.gov
Syngeneic models, which use tumor cells and host animals of the same genetic background, are valuable for evaluating the role of the immune system in the antitumor response. researchgate.netcrownbio.comexplicyte.commeliordiscovery.comnih.gov While the search results did not provide specific data on this compound in syngeneic models, such models are commonly used in preclinical cancer research to assess the efficacy of potential therapeutic agents in a more physiologically relevant immune context. researchgate.netcrownbio.comexplicyte.commeliordiscovery.comnih.gov
Studies using syngeneic models with other compounds have demonstrated dose-dependent inhibition of tumor growth. researchgate.net These models are also utilized to assess the impact of compounds on tumor progression and potential metastasis. researchgate.netmeliordiscovery.com
Immunomodulatory Effects
Studies on carbazole derivatives, such as 3-methylcarbazoles, have indicated potential immunomodulatory effects, primarily through their influence on immune cell function and cytokine production.
Modulation of Immune Cell Function (e.g., macrophage nitric oxide production)
Carbazoles have been shown to modulate the function of immune cells, including macrophages. Specifically, 3-methylcarbazoles have demonstrated the ability to suppress the release of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS) and Pam3CSK scirp.org. Similarly, other carbazole derivatives have been reported to inhibit NO production in activated murine RAW264.7 macrophages and microglial cells nih.govnih.gov. This suggests that this compound, as a related carbazole alkaloid, may also exert immunomodulatory effects by influencing NO production in macrophages, although direct studies on this compound for this specific activity were not found in the reviewed literature.
Cytokine Production Profiling (e.g., TNF-α, IL-1β, IL-6, IL-10)
Further research on the immunomodulatory activities of carbazole derivatives has included profiling their effects on cytokine production. Investigations involving 3-methylcarbazoles isolated from Streptomyces sp. LJK109 showed that these compounds dose-dependently suppressed the release of several key cytokines, including TNF-α, IL-1β, IL-6, and IL-10, in LPS- and Pam3CSK-activated macrophages scirp.org. This suppression of pro-inflammatory (TNF-α, IL-1β, IL-6) and regulatory (IL-10) cytokines highlights the potential of carbazole structures to influence the cytokine balance in immune responses. While these findings are specific to 3-methylcarbazoles, they provide a basis for understanding the potential immunomodulatory profile of this compound.
Table 1 summarizes the observed effects of 3-methylcarbazoles on cytokine production in activated macrophages.
Table 1: Effect of 3-Methylcarbazoles on Cytokine Production in Activated Macrophages
| Cytokine | Effect on Release (in LPS- and Pam3CSK-activated macrophages) |
| TNF-α | Suppressed (dose-dependent) scirp.org |
| IL-1β | Suppressed (dose-dependent) scirp.org |
| IL-6 | Suppressed (dose-dependent) scirp.org |
| IL-10 | Suppressed (dose-dependent) scirp.org |
Note: Data presented are for 3-methylcarbazoles, a class of compounds related to this compound.
Enzyme Inhibition and Receptor Modulation Beyond Target Identification (e.g., 5-lipoxygenase inhibition)
Beyond their primary biological activities, carbazole compounds, including those related to this compound, have been investigated for their ability to inhibit enzymes. Notably, carbazomycins B and C, which are related congeners to this compound, have been identified as inhibitors of 5-lipoxygenase (5-LOX) oup.compsu.edunih.govcapes.gov.br. 5-LOX is a key enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation researchgate.netpharmascigroup.us. The synthesis of this compound and its variants has been discussed in the context of developing lipid peroxidation inhibitors, with some related compounds showing inhibition of cyclooxygenase-1 and 5-lipoxygenase in the μM range researchgate.net. This suggests that this compound itself or closely related structural variants may possess 5-lipoxygenase inhibitory activity, contributing to their potential anti-inflammatory properties.
Other Reported Biological Activities in Non-Human Systems
This compound and related carbazole alkaloids have demonstrated other significant biological activities in non-human systems, including anti-inflammatory and neuroprotective effects.
Anti-inflammatory Effects
Carbazoles, as a class, have been reported to possess anti-inflammatory activity researchgate.netnih.govresearchgate.net. This compound is recognized as a potent inhibitor of lipid peroxidation researchgate.netmsu.eduresearchgate.net. Lipid peroxidation is a process linked to oxidative stress and inflammation. The anti-inflammatory effects of carbazole derivatives have been further supported by findings that show suppression of inflammatory mediators like NO, PGE2, TNF-α, IL-1β, IL-6, and IL-10 in activated macrophages by 3-methylcarbazoles scirp.orgnih.gov. These findings collectively indicate that the anti-inflammatory potential is a notable characteristic within the carbazole class, likely extending to this compound through mechanisms involving the inhibition of lipid peroxidation and modulation of inflammatory pathways.
Neuroprotective Activities
The carbazoquinocin family, including this compound, and related compounds like carquinostatins, have been identified as promising neuroprotective agents researchgate.net. These compounds are active against lipid peroxidation, a process implicated in neurodegenerative conditions researchgate.net. General carbazole compounds have demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury, where they reduced oxidative stress and inhibited apoptosis nih.gov. Lavanduquinocin, a compound structurally similar to this compound with a carbazole skeleton, exhibited neuronal cell protecting activity against L-glutamate toxicity in neuronal hybridoma cells jst.go.jp. Furthermore, carbazole alkaloids isolated from Clausena lansium have shown remarkable neuroprotective effects against 6-hydroxydopamine induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values ranging from 0.36 to 10.69 μM nih.gov. While specific detailed mechanisms of neuroprotection for this compound are not extensively described in the available snippets, its classification within this group of neuroprotective carbazoles and its activity against lipid peroxidation support its potential in this area.
Table 2 provides a summary of neuroprotective effects observed for related carbazole compounds.
Table 2: Neuroprotective Effects of Related Carbazole Compounds
| Compound Class/Example | Observed Neuroprotective Activity | Model System | Key Findings (where available) |
| Carbazoquinocins/Carquinostatins | Promising neuroprotective agents researchgate.net | Not specified in detail researchgate.net | Active against lipid peroxidation researchgate.net |
| Carbazole compounds (general) | Significant neuroprotective effects nih.gov | Preclinical models of traumatic brain injury nih.gov | Reduced oxidative stress, inhibited apoptosis nih.gov |
| Lavanduquinocin | Neuronal cell protecting activity against L-glutamate toxicity jst.go.jp | Neuronal hybridoma N18-RE-105 cells jst.go.jp | EC50 value 15.5 nM jst.go.jp |
| Carbazole alkaloids from Clausena lansium | Remarkable neuroprotective effects against 6-hydroxydopamine toxicity nih.gov | Human neuroblastoma SH-SY5Y cells nih.gov | EC50 values ranging from 0.36 to 10.69 μM nih.gov |
Note: Data presented are for related carbazole compounds and highlight the potential activities within this structural class.
Antioxidant/Free Radical Scavenging Activity
Preclinical studies have indicated that this compound and related carbazole-3,4-quinones exhibit biological antioxidant and free radical scavenging activities. These compounds have demonstrated the ability to trap oxygen-centred radicals. researchgate.net Research suggests that this compound variants can significantly inhibit oxidative damage to cellular DNA at nanomolar concentrations. researchgate.net This activity positions this compound as a potential lead compound for the development of agents targeting diseases mediated by oxygen-derived free radicals. researchgate.net The free radical scavenging properties are a notable characteristic of this compound within the broader class of carbazole alkaloids known for this type of activity. researchgate.netnih.gov
Antiplatelet Aggregative Activity
Information specifically detailing the antiplatelet aggregative activity of this compound in preclinical studies was not found in the reviewed literature. Research on antiplatelet agents in preclinical development focuses on various compound classes and mechanisms, but specific data for this compound is not available within the scope of this review.
Antidiarrhoeal Activity
Specific preclinical data on the antidiarrhoeal activity of this compound was not identified in the consulted sources. Studies on antidiarrhoeal agents in preclinical settings often involve evaluating plant extracts or other compounds for their effects on gastrointestinal motility and fluid accumulation in animal models. ajol.infoacademicjournals.org However, no such studies were found for this compound.
Antidiabetic Activity
Preclinical investigations specifically assessing the antidiabetic activity of this compound were not found in the available literature. Research into the antidiabetic potential of various compounds typically involves evaluating their effects on glucose metabolism, insulin (B600854) sensitivity, and related biomarkers in preclinical models of diabetes. mdpi.commdpi.comnih.govfrontiersin.orgscielo.br However, no specific findings for this compound in this area were identified.
Antiasthmatic Activity
Information regarding the preclinical antiasthmatic activity of this compound was not available in the reviewed sources. Preclinical studies for antiasthmatic agents often involve evaluating their effects on bronchoconstriction, airway inflammation, and immune responses in animal models of asthma. scholarsresearchlibrary.comijrap.netinnovareacademics.innih.gov No specific data for this compound in these models was found.
Antiparasitic Activity
Specific preclinical data detailing the antiparasitic activity of this compound was not identified in the consulted literature. While some carbazole derivatives have shown antiparasitic properties, researchgate.net specific studies or findings for this compound were not available within the scope of this review. Preclinical evaluation of antiparasitic agents involves testing their efficacy against various parasites in in vitro and in vivo models. mdpi.commdpi.comrsc.org
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization
Based on the available search results, it is not possible to generate a comprehensive article focusing solely on the preclinical biological and pharmacological profiling, specifically Absorption, Distribution, Metabolism, Excretion (ADME) and Biomarker Identification for Pharmacodynamic (PD) Assessment, of the chemical compound this compound.
While the searches provided general information regarding preclinical ADME studies in various in vitro and animal models for other compounds, and discussed the importance and methods of preclinical biomarker identification, no specific data or detailed research findings pertaining to the ADME properties or PD biomarkers of this compound were found.
This compound was mentioned in the context of its total synthesis and its activity as a lipid peroxidation inhibitor, as well as being classified as a carbazole alkaloid with antioxidant properties nih.govresearchgate.net. However, these mentions did not include data on its absorption, distribution, metabolism, excretion, or the identification of specific biomarkers used to assess its pharmacodynamic effects in preclinical models.
Therefore, without specific research data on this compound's preclinical ADME and PD biomarker profiling, an article strictly adhering to the requested outline cannot be generated.
Advanced Analytical and Spectroscopic Methods for Carbazoquinocin C Research
Quantitative Bioanalytical Method Development
Quantitative bioanalytical methods are crucial for determining the concentration of Carbazoquinocin C in various matrices, particularly in biological samples or fermentation broths. While specific detailed protocols for the quantitative bioanalysis of this compound were not extensively detailed in the search results, the broader context of natural product and drug analysis provides a framework.
Typically, quantitative bioanalysis involves techniques that offer high sensitivity, selectivity, and throughput. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely employed method for the quantitative analysis of drugs and metabolites in biological fluids due to its sensitivity and selectivity. amazon.com This hyphenated technique allows for the separation of the analyte from complex matrix components before detection by mass spectrometry. The use of internal standards is common practice to ensure accuracy and precision in quantitative measurements.
Developing a quantitative bioanalytical method for this compound would involve:
Sample preparation: Extracting this compound from the biological or complex matrix. This might involve techniques like liquid-liquid extraction or solid-phase extraction.
Chromatographic separation: Utilizing LC with a suitable stationary phase and mobile phase to achieve good separation of this compound from endogenous compounds.
Mass spectrometric detection: Employing MS, often in selected reaction monitoring (SRM) mode for targeted quantitative analysis, to detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
The repeatability and effectiveness of analytical methods, such as UHPLC-HRESIMS, have been assessed in metabolomics studies of Streptomyces cultures, highlighting the importance of robust quantitative approaches in natural product research.
Metabolite Identification and Characterization in Biological Matrices
Identifying and characterizing metabolites of this compound in biological matrices is essential for understanding its fate and potential mechanisms of action. Metabolite identification typically involves a combination of separation techniques and advanced spectroscopic methods.
UHPLC-HRESIMS-based metabolomics analysis has been utilized to study induced metabolites in Streptomyces species, demonstrating the power of high-resolution mass spectrometry in complex biological samples. This approach allows for the detection of a wide range of compounds, including potential metabolites of this compound.
The process of metabolite identification generally includes:
Sample collection and preparation: Obtaining biological samples (e.g., fermentation broth, cell extracts) and preparing them for analysis, often involving extraction and cleanup steps.
Separation: Using techniques like UHPLC to separate the various components in the biological matrix, including the parent compound and its potential metabolites.
Detection and Data Acquisition: Employing high-resolution mass spectrometry (HRESIMS) to detect the separated compounds and obtain accurate mass measurements. This allows for the determination of elemental compositions of potential metabolites.
Structural Elucidation: Utilizing tandem mass spectrometry (MS/MS) to fragment the detected ions and obtain structural information about the metabolites. Comparing fragmentation patterns to the parent compound and using databases or de novo interpretation helps in proposing metabolite structures.
Spectroscopic Characterization: For isolated metabolites, further structural confirmation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
While direct studies on this compound metabolites were not detailed, the application of UHPLC-HRESIMS in related Streptomyces research suggests its applicability for identifying and characterizing this compound metabolites.
Advanced Structural Characterization of Metabolites and Derivatives
Advanced spectroscopic methods are fundamental for the definitive structural characterization of this compound, its synthetic analogues, and any identified metabolites. Various spectroscopic techniques provide complementary information about the molecular structure.
Techniques commonly employed for structural characterization in this field include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. Both 1H NMR and 13C NMR are routinely used. msu.edutobreg.orgjst.go.jp Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY provide crucial connectivity and spatial relationship information, aiding in complex structure elucidation. NOESY NMR has been specifically mentioned in the context of determining olefin geometry in the synthesis of Carbazoquinocin analogues. rsc.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation (e.g., ESI-MS, Q-TOF MS), provides insights into its structural subunits. nih.govrsc.org High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.nettobreg.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds containing chromophores, like the carbazoquinone system in this compound. It can provide information about the conjugation system and concentration. nih.govtobreg.org
X-ray Crystallography: If suitable crystals can be obtained, X-ray analysis provides a definitive three-dimensional structure of the molecule, including bond lengths and angles. msu.edutobreg.org
The structural confirmation of synthesized compounds related to this compound has been achieved using techniques like 1H NMR and X-ray analysis. msu.edu Comparative analysis of 13C NMR spectra has also been found useful for structural assignments of carbazolequinones. jst.go.jp
Applications in High-Throughput Screening Assays
High-throughput screening (HTS) assays are powerful tools used in drug discovery to rapidly screen large libraries of compounds for a specific biological activity. nih.govmdpi.comevotec.com While the search results indicate that this compound exhibits inhibitory activity against lipid peroxidation and acts as a GMP phosphodiesterase inhibitor , specific details about its application within HTS assays were not provided. However, the known biological activities suggest that this compound or its derivatives could be candidates for screening in relevant HTS platforms.
HTS assays can be designed to measure various biological responses, ranging from enzyme inhibition to cellular phenotypes. nih.gov The implementation of HTS involves assay design, reagent preparation, compound management, and automated screening using specialized instrumentation. mdpi.com Detection technologies in HTS include various optical methods (e.g., fluorescence, luminescence, absorbance) and increasingly, mass spectrometry-based detection. nih.govmdpi.com
Given the reported activities of this compound, potential HTS applications could include:
Enzyme Inhibition Assays: Screening for inhibitors of enzymes involved in lipid peroxidation or GMP phosphodiesterase activity. These assays often involve measuring the activity of the enzyme in the presence of the test compound.
Cell-Based Assays: Assays using cell lines to evaluate the effect of this compound on cellular processes related to oxidative stress or signaling pathways involving GMP phosphodiesterase.
HTS allows for the rapid evaluation of numerous compounds, identifying potential "hits" that warrant further investigation. mdpi.comevotec.com The miniaturization of assays and automation are key features enabling the screening of large compound libraries efficiently. mdpi.comevotec.comnih.gov Follow-up assays are then used to confirm and characterize the activity of the identified hits. nih.gov
Interactions of Carbazoquinocin C with Biological Systems and Other Compounds
Synergistic and Antagonistic Effects with Other Bioactive Molecules
While the search results mention synergistic and antagonistic effects in the context of other compounds and biological processes chemrxiv.orgnih.govresearchgate.netscirp.org, specific documented instances of Carbazoquinocin C exhibiting synergistic or antagonistic effects with other defined bioactive molecules are limited in the provided search results. General discussions on carbazole (B46965) alkaloids mention a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, suggesting potential for interactions, but explicit data on synergy or antagonism involving this compound itself with other specific compounds were not prominently found. scirp.orgresearchgate.netresearchgate.net
Interaction with Cellular Components (e.g., membranes, organelles)
Direct detailed studies on the interaction of this compound with specific cellular components like membranes and organelles are not extensively detailed in the provided search results. However, the nature of carbazole alkaloids and quinone structures suggests potential for such interactions. General research on protein-membrane interactions and organelle interactions provides context for how such molecules could interact with cellular structures. elifesciences.orgnih.govbiorxiv.orgfrontiersin.orgthno.orgd-nb.infonih.govmdpi.com For instance, studies on other compounds highlight how molecules can interact with cell membranes through physical drug-lipid interactions, affecting membrane properties and potentially influencing the function of membrane-bound proteins or inducing cellular events like apoptosis. mdpi.com Organelles are known to form complex interaction networks crucial for cellular homeostasis, and various molecules can influence these interactions. frontiersin.orgthno.orgd-nb.infonih.govmdpi.com While this compound's specific interactions at this level are not explicitly detailed, its biological activities imply some form of interaction with cellular machinery. One search result mentions "loss of interaction" in the context of this compound formation from a derivative in cellular systems, suggesting involvement in cellular processes nottingham.ac.uk.
Impact on Microbial Communities (e.g., microbiome studies in preclinical settings)
Future Perspectives and Emerging Research Avenues for Carbazoquinocin C
Underexplored Biosynthetic Engineering Opportunities
The biosynthesis of carbazole (B46965) alkaloids in microorganisms like Streptomyces involves complex enzymatic pathways. While the biosynthetic pathways for some related carbazole alkaloids, such as Carquinostatin A (CQS) and Neocarazostatin A (NZS), have been investigated, the specific details for Carbazoquinocin C biosynthesis remain less explored. mdpi.comresearchgate.net Understanding the enzymatic machinery involved in the formation of the carbazole core and the subsequent modifications, such as alkylation and quinone formation, is crucial. Future research could focus on identifying the specific genes and enzymes responsible for this compound production in its native producer, Streptomyces violaceus. rsc.orgresearchgate.net This knowledge would open up opportunities for biosynthetic engineering, potentially leading to improved production yields of this compound through the manipulation of regulatory genes or the optimization of fermentation conditions in the native host or heterologous expression systems. researchgate.net Furthermore, understanding the substrate specificity and reaction mechanisms of the enzymes involved could facilitate the generation of novel this compound analogues through engineered biosynthesis, potentially leading to compounds with altered or enhanced biological activities. mdpi.comresearchgate.net
Novel Synthetic Methodologies for Complex Analogues
The total synthesis of this compound has been achieved through various routes, including approaches utilizing the Dötz reaction and intramolecular benzannulation strategies. nih.govresearchgate.netresearchgate.netacs.org While existing methods provide access to the core structure, the development of novel synthetic methodologies remains a critical area for future research, particularly for the efficient construction of complex this compound analogues. Future efforts may focus on developing more convergent and stereoselective synthetic routes that allow for easier introduction of diverse substituents on the carbazole core and the alkyl side chain. rsc.orgnih.govresearchgate.net Advancements in metal-catalyzed C-H functionalization and other cascade reactions could offer more atom-economical and environmentally friendly approaches to synthesize this compound and its derivatives. sci-hub.ruacs.org Exploring late-stage functionalization strategies could also enable the rapid generation of libraries of analogues from a common intermediate, accelerating the exploration of structure-activity relationships. nih.gov The successful synthesis of N-Me-carbazoquinocin C and other N-Me-carbazoquinocins using a Brønsted acid-catalyzed intramolecular benzannulation highlights the potential of developing unified synthetic approaches for the carbazoquinocin family. rsc.orgresearchgate.netrsc.org Extending these methodologies or developing entirely new ones will be key to accessing a wider range of complex this compound analogues for biological evaluation.
Identification of Additional Biological Targets and Mechanisms
This compound is known for its strong inhibitory activity against lipid peroxidation and its role as a biological antioxidant. rsc.orgresearchgate.netresearchgate.netresearchgate.net Research into carbazole derivatives, in general, has revealed a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, mediated through various mechanisms such as DNA intercalation, enzyme inhibition (e.g., topoisomerases, cyclooxygenase-1, 5-lipoxygenase), and modulation of signaling pathways. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnottingham.ac.uknih.govscirp.org Future research should aim to comprehensively identify the specific biological targets and mechanisms of action of this compound beyond its antioxidant properties. This could involve employing techniques such as activity-based protein profiling, target deconvolution strategies, and phenotypic screening in various cell-based assays. nih.gov Given its antioxidant activity, further investigation into its potential therapeutic applications in diseases linked to oxidative stress is warranted. Additionally, exploring whether this compound interacts with other biological molecules or pathways, similar to other bioactive carbazoles that target GPCRs or kinases, could reveal novel therapeutic potential. nih.govnih.gov Detailed research findings have shown that some this compound variants can inhibit cyclooxygenase-1 and 5-lipoxygenase and protect against oxidative damage of cellular DNA, indicating potential anti-inflammatory and protective mechanisms that warrant further investigation for this compound itself. researchgate.net
Development of Advanced Preclinical Models for Efficacy Evaluation
While this compound has demonstrated promising biological activities in in vitro settings, the development and utilization of advanced preclinical models are essential for evaluating its efficacy and therapeutic potential in vivo. Future research should focus on establishing relevant animal models that mimic human diseases where the antioxidant or potential other activities of this compound could be beneficial, such as neurodegenerative diseases, inflammatory conditions, or certain types of cancer. nih.gov Utilizing genetically modified organisms or disease-induced models could provide valuable insights into the pharmacokinetics, pharmacodynamics, and efficacy of this compound and its analogues in a complex biological system. nih.gov Advanced imaging techniques and biomarkers can be integrated into these preclinical models to monitor the compound's distribution, target engagement, and therapeutic effects in real-time. The experience with preclinical models for other carbazole derivatives, such as the use of mouse models for evaluating neuroprotective efficacy, can serve as a guide for developing similar models specifically for this compound. nih.gov
Potential for Derivatization in Chemical Biology Probes
The structural features of this compound offer potential for derivatization to create chemical biology probes. These probes are valuable tools for studying biological processes, identifying molecular targets, and understanding mechanisms of action. diva-portal.orgljmu.ac.ukbiotools.usinstitut-curie.orghelmholtz-hips.de Future research could explore the synthesis of this compound derivatives incorporating tags such as fluorescent markers, affinity handles (e.g., biotin), or clickable groups. diva-portal.orgljmu.ac.uk These modified versions could be used in various chemical biology applications, including cellular uptake studies, protein binding assays, and imaging of its localization within cells or tissues. ljmu.ac.ukinstitut-curie.org Derivatization strategies, which are widely used in metabolomics and chemical biology, could help overcome limitations in detecting and analyzing this compound in complex biological matrices and provide a deeper understanding of its interactions with biological molecules. diva-portal.orgljmu.ac.uk The development of such probes would significantly advance the ability to study the biological profile of this compound at a molecular level.
Methodological Advancements in Research on this compound
Advancements in various research methodologies will play a crucial role in the future study of this compound. In synthesis, the continued development of efficient and selective reactions, particularly for constructing the carbazole core and introducing diverse substituents, will be vital for generating novel analogues. researchgate.net High-throughput screening techniques can be employed to evaluate the biological activities of synthesized compounds more efficiently. researchgate.net In the realm of biological studies, the application of advanced analytical techniques such as high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography will be essential for characterizing this compound metabolites, understanding its interactions with biological targets, and elucidating its degradation pathways. biotools.us Furthermore, the integration of computational approaches, including molecular docking and dynamics simulations, can provide valuable insights into potential binding sites and mechanisms of action, guiding the design of new experiments and the development of improved analogues. researchgate.netresearchgate.net Methodological advancements in culturing and manipulating the producing microorganism, Streptomyces violaceus, could also lead to improved production and the discovery of new related compounds. rsc.org
Q & A
Basic Research Questions
Q. What established methodologies are used to isolate Carbazoquinocin C from microbial sources?
- Methodological Answer : Isolation typically involves fermenting Streptomyces strains under optimized culture conditions (e.g., liquid cultures supplemented with biological inductors like inactivated bacterial cells). Secondary metabolites are extracted using solvents (e.g., ethyl acetate) and purified via chromatographic techniques (e.g., HPLC). Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Experimental protocols must detail growth media, extraction solvents, and purity validation to ensure reproducibility .
Q. How is the cytotoxic activity of this compound evaluated in preclinical studies?
- Methodological Answer : Cytotoxicity is assessed using cell viability assays (e.g., MTT assay) on cancer cell lines (e.g., MCF7 and HTB26). Dose-response curves are generated to calculate IC50 values. Researchers must report cell culture conditions, assay replicates, and statistical methods (e.g., ANOVA) to validate results . Limitations, such as non-specific toxicity, should be discussed in the context of negative controls .
Q. What spectroscopic techniques are employed for structural elucidation of this compound derivatives?
- Methodological Answer : High-resolution MS and 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HMBC) are critical for determining planar structures. X-ray crystallography may resolve stereochemistry. Raw spectral data and purity metrics (e.g., HPLC chromatograms) must be included in supplementary materials to support claims . Cross-referencing with existing databases (e.g., AntiBase) ensures novelty .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound production using the OSMAC (One Strain Many Compounds) approach?
- Methodological Answer : The OSMAC method involves varying culture parameters (e.g., pH, temperature, nutrient composition) and adding epigenetic modifiers (e.g., histone deacetylase inhibitors). Metabolomic profiling (e.g., LC-MS/MS) identifies optimal conditions for carbazoquinocin cluster expression. Statistical tools (e.g., principal component analysis) can correlate culture variables with metabolite yield . Researchers should include negative controls and biological replicates to account for batch variability .
Q. How should contradictions in bioactivity data across this compound studies be analyzed?
- Methodological Answer : Heterogeneity in bioactivity results may arise from differences in assay protocols, cell line passage numbers, or compound purity. A meta-analysis using the I<sup>2</sup> statistic quantifies variability between studies, while subgroup analyses (e.g., by cell type) identify confounding factors . Transparent reporting of raw data and experimental conditions (e.g., via FAIR data principles) facilitates cross-study validation .
Q. What systematic approaches are recommended for synthesizing existing literature on this compound’s mechanisms of action?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use the PICO framework (Population: cancer cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: cytotoxicity) to structure research questions. Assess study quality via tools like ROBINS-I for bias risk. Quantitative synthesis (e.g., forest plots) highlights trends, while qualitative analysis addresses methodological disparities .
Methodological Considerations
Q. What criteria ensure reproducibility in this compound research?
- Answer : Detailed experimental protocols (e.g., strain accession numbers, solvent gradients in chromatography) must be included in supplementary materials. Independent replication studies and inter-laboratory validation (e.g., via ring trials) strengthen reliability. Data repositories (e.g., Zenodo) should host raw spectra and bioassay datasets .
Q. How can researchers ethically address data-sharing challenges in this compound studies?
- Answer : Adhere to institutional guidelines for material transfer agreements (MTAs) when sharing microbial strains. Cite original sources for published spectra or bioactivity data to avoid plagiarism. For unpublished data, use embargo periods or controlled-access repositories to balance transparency with intellectual property concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
